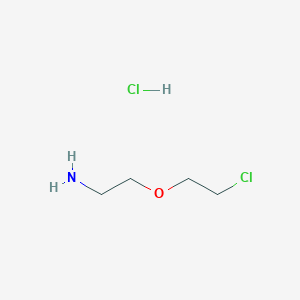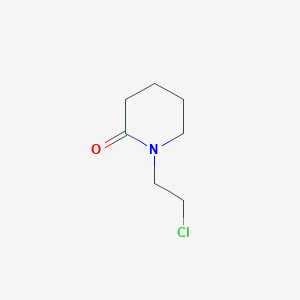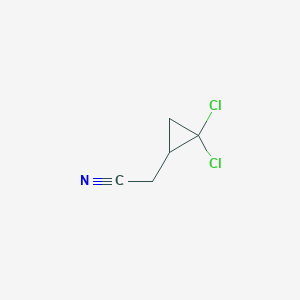
2-(2-Chloroethoxy)ethanamine hydrochloride
Vue d'ensemble
Description
“2-(2-Chloroethoxy)ethanamine hydrochloride” is a chemical compound with the CAS Number: 55265-25-3 . Its molecular weight is 160.04 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C4H10ClNO.ClH/c5-1-3-7-4-2-6;/h1-4,6H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model .Applications De Recherche Scientifique
Chloramination in Drinking Water
The study by Wahman, Speitel, and Machavaram (2014) proposes an abiotic reaction scheme for the interaction between hydroxylamine and monochloramine under conditions relevant to chloramination in drinking water. This research provides foundational knowledge for future studies on ammonia-oxidizing bacteria in drinking water systems, highlighting the complex chemical interactions that can occur and potentially influence water quality and treatment processes (Wahman, Speitel, & Machavaram, 2014).
Hydroxyproline Analysis
Stegemann and Stalder (1967) discuss a method involving the oxidation of imino acids by chloramine-T, highlighting a procedure that is faster, more sensitive, and reliable for hydroxyproline analysis in various biological samples. This method's adaptability and sensitivity make it significant for research involving collagen and other related biomolecules (Stegemann & Stalder, 1967).
Ionic Liquid Membranes for Gas Separation
Scovazzo (2009) reviews the performance of supported ionic liquid membranes (SILMs) in gas separation, comparing them to standard polymers and exploring their potential in improving separations of CO2/N2 and CO2/CH4. This research contributes to the development of more efficient and environmentally friendly gas separation technologies (Scovazzo, 2009).
Herbicide Toxicity and Environmental Impact
Zuanazzi, Ghisi, and Oliveira (2020) provide a scientometric review on the research trends and gaps concerning the toxicity and environmental impact of the herbicide 2,4-D, suggesting future research directions focused on molecular biology and the assessment of exposure in bioindicators. This review is crucial for understanding the broader ecological implications of herbicide use and guiding future environmental safety research (Zuanazzi, Ghisi, & Oliveira, 2020).
Occupational Exposure to Chlorinated Solvents
Ruder (2006) reviews the adverse health effects associated with occupational exposure to chlorinated solvents, including central nervous system and reproductive toxicity, highlighting the need for further research to understand exposure levels and associated health risks better. This study underscores the importance of maintaining safe working environments and developing more effective exposure limits and protective measures (Ruder, 2006).
Safety and Hazards
The safety data sheet for a related compound, “2-(2-Chloroethoxy)ethanol”, indicates that it is a combustible liquid that causes skin irritation and serious eye damage . It may also cause respiratory irritation . It’s recommended to handle this compound with appropriate personal protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .
Propriétés
IUPAC Name |
2-(2-chloroethoxy)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10ClNO.ClH/c5-1-3-7-4-2-6;/h1-4,6H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAAHULWARFPWGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCCl)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55265-25-3 | |
| Record name | Ethanamine, 2-(2-chloroethoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55265-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















